molecular formula C16H16O7Si B12688666 2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid CAS No. 84713-00-8

2,2'-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid

Cat. No.: B12688666
CAS No.: 84713-00-8
M. Wt: 348.38 g/mol
InChI Key: OWEOURXWBKZZHF-UHFFFAOYSA-N
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Description

2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid is a chemical compound with the molecular formula C16H16O6Si It is characterized by the presence of a methoxymethylsilylene group linked to two benzoic acid moieties through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid typically involves the reaction of methoxymethylsilane with benzoic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silylene linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silyl esters or silanols.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The methoxymethylsilylene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the development of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The methoxymethylsilylene group can facilitate binding to specific sites, while the benzoic acid moieties may participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((Dimethylsilylene)bis(oxy))bisbenzoic acid
  • 2,2’-((Ethoxymethylsilylene)bis(oxy))bisbenzoic acid
  • 2,2’-((Phenylsilylene)bis(oxy))bisbenzoic acid

Uniqueness

Compared to similar compounds, 2,2’-((Methoxymethylsilylene)bis(oxy))bisbenzoic acid stands out due to its methoxymethylsilylene group, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or the formation of stable complexes.

Properties

CAS No.

84713-00-8

Molecular Formula

C16H16O7Si

Molecular Weight

348.38 g/mol

IUPAC Name

2-[(2-carboxyphenoxy)-methoxy-methylsilyl]oxybenzoic acid

InChI

InChI=1S/C16H16O7Si/c1-21-24(2,22-13-9-5-3-7-11(13)15(17)18)23-14-10-6-4-8-12(14)16(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20)

InChI Key

OWEOURXWBKZZHF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OC1=CC=CC=C1C(=O)O)OC2=CC=CC=C2C(=O)O

Origin of Product

United States

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